![molecular formula C18H16BrN3O B6083616 N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)
N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTPA and is a member of the acrylamide family. BTPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 396.31 g/mol.
Wirkmechanismus
The mechanism of action of BTPA is complex and involves the inhibition of several enzymes involved in cell proliferation and survival. BTPA has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a critical role in cell signaling and proliferation. Additionally, BTPA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
BTPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. BTPA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, BTPA has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BTPA has several advantages and limitations for lab experiments. One advantage is its high solubility in organic solvents, which makes it easy to handle and incorporate into various experimental designs. Additionally, BTPA has a well-defined structure, which allows for precise control over its chemical and physical properties. However, one limitation of BTPA is its relatively low stability under certain experimental conditions, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of BTPA. One potential direction is the development of novel BTPA-based polymers and materials with unique properties. Additionally, further investigation into the anticancer properties of BTPA may lead to the development of new cancer therapies. Finally, the study of BTPA's antioxidant and anti-inflammatory properties may have implications for the treatment of various diseases associated with oxidative stress and inflammation.
Synthesemethoden
BTPA can be synthesized through a multistep reaction process that involves the condensation of 3-bromobenzaldehyde and 4-dimethylaminobenzaldehyde with malononitrile. The resulting intermediate is then cyclized with acryloyl chloride to form the final product. The synthesis of BTPA is a complex process that requires careful monitoring of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
BTPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BTPA has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In material science, BTPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics, BTPA has been explored as a potential electron acceptor in organic solar cells.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-22(2)17-8-6-13(7-9-17)10-14(12-20)18(23)21-16-5-3-4-15(19)11-16/h3-11H,1-2H3,(H,21,23)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYGBVTJDGRBR-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.